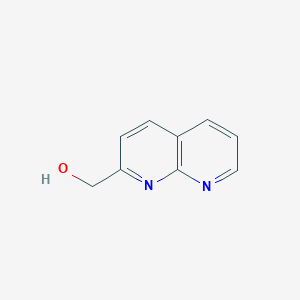

(1,8-Naphthyridin-2-yl)methanol

Übersicht

Beschreibung

(1,8-Naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-Naphthyridin-2-yl)methanol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere. This method yields the desired product in moderate to high yields (62-88%) .

Another method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, resulting in the formation of 1,8-naphthyridin-2(1H)-ones in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(1,8-Naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The oxidation of the methyl group to form aldehydes or carboxylic acids.

Reduction: Reduction of the naphthyridine ring to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide in dioxane is commonly used to oxidize the methyl group to an aldehyde .

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Oxidation: 2-Amino-1,8-naphthyridine-7-carboxaldehyde.

Reduction: Dihydro- or tetrahydro-1,8-naphthyridines.

Substitution: Substituted naphthyridines with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1,8-Naphthyridin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Wirkmechanismus

The mechanism of action of (1,8-Naphthyridin-2-yl)methanol and its derivatives often involves interaction with biological macromolecules such as DNA, enzymes, and receptors. For example, some derivatives have been shown to intercalate with DNA, inhibiting topoisomerase II and thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolines: Similar bicyclic structure but with different nitrogen atom positions.

Acridines: Another class of nitrogen-containing heterocycles with a similar structure.

Pyridopyridines: Compounds with two fused pyridine rings but different nitrogen atom arrangements.

Uniqueness

(1,8-Naphthyridin-2-yl)methanol is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

(1,8-Naphthyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of integrin antagonism and various therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Integrin Antagonism

Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. They play crucial roles in various physiological processes, including cell signaling, migration, and proliferation. The antagonism of specific integrins, such as αvβ6, has been linked to therapeutic strategies for treating fibrotic diseases, cancer, and inflammatory disorders.

Key Findings on this compound

- Integrin Antagonist Activity : Research indicates that this compound exhibits significant antagonist activity against αvβ6 integrins. This activity is believed to inhibit the activation of TGFβ1 and TGFβ3, which are critical in fibrotic processes and cancer progression .

- Therapeutic Potential : The compound's ability to inhibit αvβ6 integrins positions it as a candidate for developing treatments for diseases characterized by excessive fibrosis and inflammation. Studies suggest that such antagonists could be effective in managing conditions like idiopathic pulmonary fibrosis and certain cancers .

Synthesis and Characterization

The synthesis of this compound has been explored through various methodologies. A notable approach involves using ionic liquids as catalysts for the synthesis of naphthyridine derivatives in water, which enhances the environmental sustainability of the process . The compound's structure allows for modifications that can further enhance its biological activity.

In Vivo Studies

A study conducted on 1,8-naphthyridine derivatives demonstrated promising results regarding their antihistaminic activity. The derivatives were tested on guinea pig trachea, revealing a significant bronchorelaxant effect compared to standard antihistamines . This suggests that modifications to the naphthyridine structure can yield compounds with diverse therapeutic activities.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding modes of this compound at the active sites of relevant receptors. These studies indicate favorable interactions with integrin receptors, supporting its role as an antagonist .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Integrin αvβ6 Antagonism | Inhibition of TGFβ activation | Treatment of fibrotic diseases, cancer |

| Antihistaminic Activity | Bronchorelaxation via H1 receptor modulation | Asthma management |

| Molecular Interactions | Binding affinity studies | Drug design optimization |

Eigenschaften

IUPAC Name |

1,8-naphthyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYNENROUNWMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616451 | |

| Record name | (1,8-Naphthyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125902-27-4 | |

| Record name | 1,8-Naphthyridine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125902-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,8-Naphthyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.